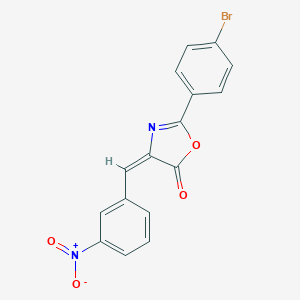
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a chemical compound that is widely used in scientific research. It is a derivative of oxazolone, a five-membered heterocyclic compound that contains an oxygen and a nitrogen atom in the ring. The compound has a molecular weight of 386.2 g/mol and a melting point of 211-213°C.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone involves its reaction with ROS to form a highly fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the system, making it a valuable tool for the quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cellular systems, making it a highly specific probe for the detection of ROS. It has been used in a wide range of biological systems, including cells, tissues, and whole organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is its high sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, its fluorescence properties are highly dependent on the pH of the system, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone in scientific research. One area of interest is the development of new ROS probes that have improved sensitivity and specificity for different types of ROS. Another area of interest is the application of the probe in disease models, where it could be used to monitor changes in ROS levels that are associated with disease progression. Finally, the probe could be used in drug discovery programs to identify compounds that modulate ROS levels in a specific manner.
Synthesemethoden
The synthesis of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a multi-step process that involves the condensation of 4-bromoaniline and 3-nitrobenzaldehyde, followed by cyclization with glycine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and reaction time to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis, but can also cause oxidative damage to cellular components if their levels are not tightly regulated.
Eigenschaften
Molekularformel |
C16H9BrN2O4 |
|---|---|
Molekulargewicht |
373.16 g/mol |
IUPAC-Name |
(4E)-2-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+ |
InChI-Schlüssel |
FUULIMSATQLLEH-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)

![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)



![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)
![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)
